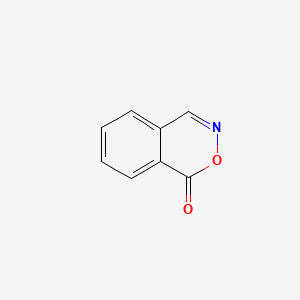

1H-2,3-Benzoxazin-1-one

Description

Significance of Benzoxazinone (B8607429) Heterocycles in Organic Chemistry

Benzoxazinone heterocycles are considered "privileged structures" in medicinal chemistry due to their recurrence in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comresearchgate.net The development of efficient synthetic methods to construct these fused N,O-heterocyclic skeletons has been a major focus of organic synthesis research for many years. mdpi.comresearchgate.net The reactivity of the benzoxazinone core, which contains two electrophilic sites, makes it a versatile building block for synthesizing other complex heterocyclic systems. nih.gov

There are several structural isomers of benzoxazinones, including 1,3-benzoxazin-4-ones, 1,4-benzoxazin-3-ones, and 1,4-benzoxazin-2-ones, each with distinct chemical properties and applications. mdpi.com The synthesis of these compounds often involves methods such as the cyclization of anthranilic acid derivatives or palladium-catalyzed carbonylation reactions. nih.govorganic-chemistry.org The ability to introduce a variety of substituents onto the benzoxazinone scaffold allows for the fine-tuning of its chemical and physical properties, making it a valuable tool in drug discovery and materials science. ikm.org.my

Natural Occurrence and Biosynthetic Context of Benzoxazinones (e.g., in Gramineous Plants)

A specific class of benzoxazinones, known as benzoxazinoids, are prominent secondary metabolites found in many members of the grass family (Poaceae), which includes major agricultural crops like maize, wheat, and rye. researchgate.netnih.gov These compounds are also found, albeit less commonly, in several dicotyledonous plant families, including Acanthaceae, Ranunculaceae, and Lamiaceae. researchgate.netchimia.ch

The biosynthesis of benzoxazinoids has been extensively studied, particularly in maize. chimia.chnih.gov The pathway originates from the shikimic acid pathway, with the first committed step being the conversion of indole-3-glycerol phosphate (B84403) to indole, a reaction catalyzed by the enzyme indole-3-glycerol phosphate lyase (IGL), also known as BX1 in maize. mdpi.comnih.gov This step represents a critical branch point from primary metabolism (tryptophan biosynthesis) to secondary metabolism. nih.gov A series of subsequent enzymatic reactions, including four consecutive hydroxylations catalyzed by cytochrome P450 monooxygenases (BX2 to BX5), leads to the formation of the core benzoxazinoid structure. nih.gov

In their natural state within the plant, these toxic aglycones are often stabilized through glucosylation, forming more stable glucoside conjugates. nih.govoup.com This detoxification process is crucial for the plant to avoid autotoxicity. oup.com These glucosides are typically stored in the plant cell's vacuole, segregated from the activating enzymes. mdpi.comnih.gov

Role of Benzoxazinones in Plant Chemical Defense Mechanisms

Benzoxazinoids are a key component of the preformed chemical defense systems of many gramineous plants. researchgate.netnih.gov They play a crucial role in protecting the plant against a wide range of biotic stresses, including herbivorous insects, microbial pathogens, and competing plants (allelopathy). researchgate.netscielo.br

The defensive mechanism is activated upon tissue damage, for instance, by an insect feeding or a pathogen attack. researchgate.net This damage brings the stored benzoxazinoid glucosides into contact with β-glucosidases, enzymes that are spatially separated in the intact plant cell. nih.gov The enzymatic hydrolysis rapidly releases the toxic aglycones. researchgate.net These aglycones are unstable and can spontaneously degrade to form benzoxazolinones. scielo.brresearchgate.net

The most well-studied naturally occurring benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). nih.govresearchgate.net The toxicity of these compounds and their degradation products is a key factor in the plant's resistance to pests. scielo.br For example, DIMBOA has been shown to be toxic to various insect pests. scielo.br The concentration and composition of benzoxazinoids can vary depending on the plant species, developmental stage, and in response to biotic and abiotic stresses. mdpi.comnih.gov

Overview of Current Research Trajectories for 1H-2,3-Benzoxazin-1-one

While much of the research on naturally occurring benzoxazinones has focused on the 1,4-benzoxazin-3-one scaffold (e.g., DIBOA and DIMBOA), the this compound isomer and its derivatives are also subjects of ongoing investigation. Research in this area includes the synthesis of novel derivatives and the exploration of their potential applications. For example, studies have reported the synthesis of various 4-substituted 1H-2,3-benzoxazine derivatives and evaluated their herbicidal activity. researchgate.net Other research has focused on the synthesis of 1H-2,3-benzoxazine-1,4(3H)-diones from the reaction of phthaloyl chlorides with oximes. acs.org These synthetic efforts aim to create new molecules with potentially useful biological activities.

Current research continues to explore the synthesis of various benzoxazinone isomers, including those related to the this compound structure, and to evaluate their chemical and biological properties. organic-chemistry.orgacs.orgmdpi.com The development of new synthetic methodologies, such as transition-metal-free C-H functionalization, is expanding the accessible chemical space of benzoxazinone derivatives. acs.org These studies contribute to a deeper understanding of the structure-activity relationships within this class of compounds and may lead to the discovery of new applications in agriculture and medicine.

Structure

3D Structure

Properties

CAS No. |

611-31-4 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2,3-benzoxazin-1-one |

InChI |

InChI=1S/C8H5NO2/c10-8-7-4-2-1-3-6(7)5-9-11-8/h1-5H |

InChI Key |

XBBMTLDJZXQHKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NOC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h 2,3 Benzoxazin 1 One and Its Structural Analogs

Classical and Established Synthetic Routes to the 1H-2,3-Benzoxazin-1-one Core

Traditional methods for the synthesis of the this compound skeleton have laid the groundwork for the development of more advanced synthetic protocols. These established routes typically rely on fundamental organic reactions, including cyclization with hydroxylamine (B1172632) derivatives, condensation with reactive dicarboxylic acid chlorides, and the use of precursors obtained from Friedel-Crafts reactions.

Cyclization Reactions Utilizing Hydroxylamine and its Derivatives

A cornerstone in the synthesis of 1H-2,3-benzoxazin-1-ones is the cyclization reaction of 2-acylbenzoic acids with hydroxylamine and its derivatives. This approach leverages the nucleophilic character of hydroxylamine to react with the carbonyl group of the 2-acylbenzoic acid, followed by an intramolecular condensation to form the six-membered heterocyclic ring. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack and subsequent cyclization.

The general mechanism involves the initial formation of an oxime from the reaction between the keto group of the 2-acylbenzoic acid and hydroxylamine. The subsequent step is an intramolecular cyclization where the hydroxyl group of the oxime attacks the carboxylic acid moiety, leading to the formation of the this compound ring after dehydration. The choice of solvent and base can influence the reaction rate and yield.

| Precursor (2-Acylbenzoic Acid) | Reagent | Base | Solvent | Product | Yield (%) |

| 2-Benzoylbenzoic acid | Hydroxylamine hydrochloride | Sodium acetate | Ethanol | 4-Phenyl-1H-2,3-benzoxazin-1-one | Not specified |

| 2-Acetylbenzoic acid | Hydroxylamine hydrochloride | Pyridine | Ethanol | 4-Methyl-1H-2,3-benzoxazin-1-one | Not specified |

| 2-(4-Methoxybenzoyl)benzoic acid | Hydroxylamine hydrochloride | Sodium hydroxide | Methanol (B129727)/Water | 4-(4-Methoxyphenyl)-1H-2,3-benzoxazin-1-one | Not specified |

| 2-(4-Nitrobenzoyl)benzoic acid | Hydroxylamine hydrochloride | Potassium carbonate | Dimethylformamide | 4-(4-Nitrophenyl)-1H-2,3-benzoxazin-1-one | Not specified |

Condensation Reactions with Dicarboxylic Acid Chlorides

The reaction of dicarboxylic acid chlorides, particularly phthaloyl chloride and its derivatives, with N-substituted hydroxylamines or oximes provides a direct route to 1H-2,3-benzoxazine-1,4(3H)-dione derivatives. This method involves a double acylation process where the hydroxylamine derivative reacts with both acyl chloride functionalities. The reaction is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

For instance, the reaction of phthaloyl chloride with acetone (B3395972) oxime in the presence of triethylamine has been reported to yield 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione. nih.govnih.gov This product can subsequently decompose to the N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-dione. nih.gov The choice of the oxime and the substitution pattern on the phthaloyl chloride allows for the synthesis of a variety of substituted benzoxazinediones.

| Dicarboxylic Acid Chloride | Oxime/Hydroxylamine Derivative | Base | Product | Yield (%) | Reference |

| Phthaloyl chloride | Acetone oxime | Triethylamine | 3-(1-Methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione | 74 | nih.gov |

| 4-Methylphthaloyl chloride | Acetone oxime | Triethylamine | 6/7-Methyl-3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione | Mixture | nih.gov |

Precursors Derived from Friedel-Crafts Reaction Conditions

The Friedel-Crafts acylation of aromatic compounds with phthalic anhydride (B1165640) is a well-established method for the synthesis of 2-aroylbenzoic acids, which are key precursors for 1H-2,3-benzoxazin-1-ones. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, introduces an aroyl group at the 2-position of the benzoic acid. The resulting 2-aroylbenzoic acid can then be subjected to cyclization with hydroxylamine as described in section 2.1.1.

For example, the Friedel-Crafts reaction of benzene (B151609) with phthalic anhydride in the presence of aluminum chloride yields 2-benzoylbenzoic acid. researchgate.netmdpi.com This intermediate can then be converted to 4-phenyl-1H-2,3-benzoxazin-1-one. This two-step sequence allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the benzoxazinone (B8607429) ring, depending on the aromatic substrate used in the Friedel-Crafts reaction.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Precursor Product |

| Benzene | Phthalic anhydride | Aluminum chloride | 2-Benzoylbenzoic acid |

| Toluene | Phthalic anhydride | Aluminum chloride | 2-(4-Methylbenzoyl)benzoic acid |

| Anisole | Phthalic anhydride | Aluminum chloride | 2-(4-Methoxybenzoyl)benzoic acid |

| Naphthalene | Phthalic anhydride | Aluminum chloride | 2-Naphthoylbenzoic acid |

Modern and Efficient Approaches in this compound Synthesis

Contemporary synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods for the construction of heterocyclic frameworks. In the context of this compound synthesis, this has led to the exploration of acid-catalyzed intramolecular reactions and one-pot strategies that streamline the synthetic process.

Acid-Catalyzed Intramolecular Cyclodehydration Reactions

Acid-catalyzed intramolecular cyclodehydration of 2-acylbenzoic acid oximes presents an alternative and efficient route to 1H-2,3-benzoxazin-1-ones. In this method, the pre-formed oxime of a 2-acylbenzoic acid undergoes cyclization upon treatment with a dehydrating agent or a strong acid. The acid protonates the hydroxyl group of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the oxime's oxygen atom.

This approach can offer advantages in terms of reaction control and purification, as the oxime intermediate can be isolated and characterized before the final cyclization step. Various acidic conditions can be employed, ranging from protic acids like sulfuric acid to Lewis acids, to effect the cyclodehydration.

| 2-Acylbenzoic Acid Oxime | Acid Catalyst/Dehydrating Agent | Product |

| 2-Benzoylbenzoic acid oxime | Polyphosphoric acid | 4-Phenyl-1H-2,3-benzoxazin-1-one |

| 2-Acetylbenzoic acid oxime | Acetic anhydride | 4-Methyl-1H-2,3-benzoxazin-1-one |

| 2-(4-Chlorobenzoyl)benzoic acid oxime | Triflic acid | 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one |

One-Pot Synthetic Strategies for Substituted 1H-2,3-Benzoxazin-1-ones

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in synthetic efficiency. For the synthesis of substituted 1H-2,3-benzoxazin-1-ones, one-pot strategies can involve the in-situ formation of a key intermediate followed by its cyclization.

While specific one-pot syntheses leading directly to a wide range of substituted 1H-2,3-benzoxazin-1-ones are still an emerging area of research, related one-pot methodologies for other benzoxazine (B1645224) isomers have been reported. For instance, copper-catalyzed one-pot syntheses of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides have been developed. mdpi.com These strategies highlight the potential for developing similar tandem or domino reactions for the efficient construction of the this compound scaffold. Future research in this area may focus on the development of catalytic systems that can facilitate a cascade of reactions, starting from simple precursors to afford complex substituted 1H-2,3-benzoxazin-1-ones in a single operation.

Metal-Catalyzed Cyclization Processes (e.g., Ag2CO3/TFA-Catalyzed Annulation)

Metal-catalyzed reactions provide an efficient and regioselective pathway to this compound and its derivatives. Among these, silver-based catalysis has emerged as a powerful tool. Specifically, the combination of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) has been effectively employed in the intramolecular annulation of N-Boc-2-alkynylbenzimidazole substrates to yield fused benzoxazinone systems. mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.govrsc.org

This method proceeds via an intramolecular oxacyclization, where the silver catalyst activates the alkyne moiety towards nucleophilic attack by the adjacent oxygen atom. The reaction exhibits high regioselectivity, exclusively favoring the 6-endo-dig cyclization pathway to form the six-membered oxazinone ring, with no formation of the possible five-membered ring through a 5-exo-dig cyclization. mdpi.comresearchgate.netsemanticscholar.org This catalytic system has demonstrated broad substrate scope and compatibility with various functional groups on the starting alkyne, including aliphatic, aromatic, and heteroaromatic substituents. mdpi.comresearchgate.net

While this silver-catalyzed method has been extensively applied to the synthesis of complex, fused benzoxazinone derivatives, the fundamental principle of metal-catalyzed activation of an alkyne for intramolecular cyclization is a key strategy for the construction of the core this compound ring system.

Preparation of Diverse this compound Derivatives

The core this compound structure can be modified to introduce a wide range of functional groups and to generate more complex molecular architectures, leading to a diverse library of derivatives with potentially varied chemical and biological properties.

Synthesis of 4-Aryl-1H-2,3-Benzoxazin-1-one Systems

The introduction of an aryl group at the 4-position of the this compound ring system is a key synthetic transformation. While various metal-catalyzed methods are prevalent in the synthesis of related benzoxazinone isomers, specific methodologies for the regioselective synthesis of 4-aryl-1H-2,3-benzoxazin-1-ones are less common. However, rhodium-catalyzed C-H activation and annulation strategies have shown promise in the synthesis of related heterocyclic systems and represent a potential avenue for the construction of these specific derivatives. For instance, rhodium(III)-catalyzed C-H activation has been utilized for the allylation of arenes with vinyl benzoxazinanones, demonstrating the reactivity of the benzoxazine core under these conditions. snnu.edu.cn Furthermore, rhodium catalysis has been employed for the arylation of various nitrogen-containing heterocycles using aryl boronic acids, suggesting a plausible route for the introduction of aryl groups onto the benzoxazinone scaffold. researchgate.netrsc.orgnih.gov

Generation of 1H-2,3-Benzoxazine-1,4(3H)-diones

The synthesis of 1H-2,3-benzoxazine-1,4(3H)-diones, which are structurally related to N-hydroxyphthalimides, can be achieved through the reaction of phthaloyl chlorides with oximes. For instance, the reaction of various substituted phthaloyl chlorides with acetone oxime in the presence of a base such as triethylamine yields 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. These N-substituted derivatives can subsequently undergo spontaneous decomposition, particularly in the presence of moisture, to afford the corresponding N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones. The rate of this decomposition is influenced by factors such as temperature and the solvent system used.

This methodology provides a direct route to the dione (B5365651) derivatives of the this compound system. The stability of the initially formed 3-(1-methylethenyl) adducts varies, with some decomposing readily upon isolation.

| Starting Material (Phthaloyl Chloride) | Initial Product (3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione) | Final Product (1H-2,3-benzoxazine-1,4(3H)-dione) |

|---|---|---|

| Phthaloyl chloride | 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione | 1H-2,3-benzoxazine-1,4(3H)-dione |

| 4-Methylphthaloyl chloride | Mixture of 6- and 7-methyl-3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4-diones | Mixture of 6- and 7-methyl-1H-2,3-benzoxazine-1,4-diones |

Formation of Fused this compound Heterocycles (e.g., Triazolo- and Imidazobenzoxazinones)

The fusion of additional heterocyclic rings onto the this compound framework leads to the formation of complex, polycyclic systems with significant potential in various fields of chemistry.

Imidazobenzoxazinones:

A notable method for the synthesis of imidazo-fused benzoxazinones is the aforementioned Ag2CO3/TFA-catalyzed intramolecular annulation. This reaction has been successfully applied to N-Boc-2-alkynylbenzimidazole substrates to produce 1H-benzo tandfonline.comwikipedia.orgimidazo[1,2-c] chemmethod.comacs.orgoxazin-1-one derivatives in good to excellent yields. mdpi.comresearchgate.netsemanticscholar.org The process is highly regioselective for the 6-endo-dig cyclization. mdpi.comresearchgate.net The starting N-Boc-2-alkynylbenzimidazoles can be prepared via Sonogashira cross-coupling of N-Boc-2-bromobenzimidazole with various terminal alkynes. mdpi.com

Another approach involves the asymmetric [3+2] cycloannulation of benzoxazinones with isatin-derived ketimines, catalyzed by an organocatalyst, to construct imidazo[5,1-c]oxazinones. acs.orgacs.org This reaction proceeds with excellent stereoselectivity and yields a series of imidazo[5,1-c]oxazinones containing three stereogenic centers.

Triazolobenzoxazinones:

The synthesis of triazolo-fused benzoxazinones can be achieved through various synthetic strategies. One approach involves the cyclization of appropriately substituted benzoxazine precursors containing a hydrazine (B178648) or related nitrogen-rich moiety. For example, 2H,4H-2-hydrazinocarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine can be reacted with aryl isothiocyanates and subsequently cyclized to form triazolo-benzoxazines. ptfarm.plnih.gov Another efficient, one-pot synthesis of 3-substituted-4H- chemmethod.comacs.orgnih.govtriazolo[5,1-c] tandfonline.comchemmethod.comoxazin-6(7H)-ones has been developed via sequential esterification, substitution, and 1,3-dipolar cycloaddition of propargyl alcohols, chloroacetyl chloride, and sodium azide. researchgate.net

These methodologies highlight the versatility of the this compound system and provide access to a wide array of structurally diverse and complex heterocyclic compounds.

Reactivity Profiles and Chemical Transformations of 1h 2,3 Benzoxazin 1 One

Nucleophilic Reactions of the 1H-2,3-Benzoxazin-1-one System

The electrophilic nature of the carbonyl carbon and the strained heterocyclic ring of this compound derivatives makes them prime targets for a variety of nucleophiles. These reactions often proceed via ring-opening mechanisms, leading to the formation of functionalized benzene (B151609) derivatives or new heterocyclic systems.

The reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with amines under fusion conditions results in the formation of o-aroyl benzamides. oup.comoup.com When these benzoxazinones are treated with benzylamine (B48309) in benzene, the products are (2-benzylcarbamoyl)-benzophenone oximes. oup.comoup.com This difference in reactivity highlights the influence of reaction conditions on the final product.

With hydrazine (B178648) derivatives, such as phenylhydrazine, 4-aryl-1H-2,3-benzoxazin-1-ones yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones. oup.comoup.com Similarly, the reaction of 5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one with hydrazine hydrate (B1144303) has been investigated, leading to the formation of phthalazinone derivatives. chemicalpapers.com A study also described the reaction of 4-(2,3-dichlorophenyl)-1H-2,3-benzoxazin-1-one with hydroxylamine (B1172632) hydrochloride in boiling pyridine. researchgate.net

The interaction of various nucleophiles, including amines, with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles under microwave conditions has been shown to produce 2-substituted 1H-indazolones. acs.orgnih.govacs.org This demonstrates the utility of nucleophilic substitution in creating diverse indazolone libraries. acs.orgnih.govacs.org

A proposed reaction mechanism for the curing of bis-benzoxazine monomers with amines involves three steps:

Nucleophilic substitution at the carbon atom (O–C–N) in the oxazine (B8389632) ring by the amine. researchgate.net

Thermal decomposition of the resulting aminomethanaminium structure. researchgate.net

Electrophilic addition of the newly formed iminium ion with the aromatic ring to form stable aminomethylphenol structures. researchgate.net

Table 1: Reactions of this compound Derivatives with Amines and Hydrazines

| Benzoxazinone (B8607429) Derivative | Reagent | Conditions | Product |

| 4-Aryl-1H-2,3-benzoxazin-1-one | Amines | Fusion | o-Aroyl benzamides |

| 4-Aryl-1H-2,3-benzoxazin-1-one | Benzylamine | Benzene | (2-Benzylcarbamoyl)-benzophenone oximes |

| 4-Aryl-1H-2,3-benzoxazin-1-one | Phenylhydrazine | Not specified | 1,3-Diaryl-1,2-dihydrophthalazin-4-ones |

| 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one | Hydrazine hydrate | Not specified | Phthalazin-1-one derivative |

| 4-(2,3-Dichlorophenyl)-1H-2,3-benzoxazin-1-one | Hydroxylamine hydrochloride | Boiling pyridine | Not specified |

Grignard reagents react with 4-aryl-1H-2,3-benzoxazin-1-ones to yield o-aroyl-triaryl-methanols. oup.com These intermediates can then be cyclized to form 1,1,4-triaryl-1(H)-2,3-benzoxazines. oup.com For instance, the reaction of 4-(p-tolyl)- and 4-(p-chlorophenyl)-1H-2,3-benzoxazin-1-ones with phenylmagnesium bromide produces the corresponding oximes of 2'-(p-toluoyl)- and 2-(p-chlorobenzoyl)-triphenyl methanols. oup.com

The behavior of 5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one towards Grignard reagents has also been explored, indicating that the tetrabromo-substitution influences the reactivity. chemicalpapers.com Furthermore, 2,3-dihydro-2,2-dimethyl-1,3-benzoxazin-4-one derivatives undergo nucleophilic substitution with organometallic compounds. researchgate.net A three-component, one-pot synthesis of 1,3-benzoxazines has been developed using an o-OBoc salicylaldehyde, a Grignard reagent, and an imine. ikm.org.my

Table 2: Reactions of Benzoxazinone Derivatives with Organometallic Reagents

| Benzoxazinone Derivative | Organometallic Reagent | Product |

| 4-Aryl-1H-2,3-benzoxazin-1-ones | Grignard Reagents | o-Aroyl-triaryl-methanols |

| 4-(p-Tolyl)-1H-2,3-benzoxazin-1-one | Phenylmagnesium bromide | 2'-(p-Toluoyl)-triphenyl methanol (B129727) oxime |

| 4-(p-Chlorophenyl)-1H-2,3-benzoxazin-1-one | Phenylmagnesium bromide | 2-(p-Chlorobenzoyl)-triphenyl methanol oxime |

| 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one | Grignard Reagents | Varied products |

| 2,3-Dihydro-2,2-dimethyl-1,3-benzoxazin-4-one derivatives | Organometallic Compounds | Nucleophilic substitution products |

Rearrangement Pathways Involving this compound Structures

Rearrangement reactions provide a powerful tool for accessing diverse molecular architectures from a common precursor. Benzoxazinone scaffolds are known to undergo such transformations, often under acidic conditions.

While specific examples of acid-catalyzed rearrangements of this compound are not extensively detailed in the provided context, related benzoxazinone systems exhibit this reactivity. For instance, the acid-catalyzed reaction of anthranilic acids with orthoesters can lead to the formation of benzo[d] nih.govmdpi.com-oxazin-4-ones. mdpi.com The electrochemical rearrangement of 3-hydroxyoxindoles into benzoxazinones has also been reported. acs.org Arenes, in general, can undergo rearrangement of various functional groups through the formation of ipso arenium ions in superacidic media. beilstein-journals.org

Intramolecular Cyclization and Annulation Reactions of Benzoxazinone Precursors

The synthesis of the benzoxazinone ring system itself often relies on intramolecular cyclization reactions of appropriately substituted precursors. These reactions are crucial for building the core heterocyclic structure.

Various synthetic strategies employ intramolecular cyclization. For example, the synthesis of 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one starts from 2-amino-4-(trifluoromethyl)benzoic acid, with the key step being an intramolecular cyclization facilitated by an acylating agent like acetic anhydride (B1165640). A palladium-catalyzed asymmetric cascade intramolecular cyclization of allenyl benzoxazinones has been developed to produce chiral C2-functionalized quinoline (B57606) derivatives. acs.org Furthermore, a reusable ionic liquid catalyst has been used for the synthesis of benzoxazinones through a process involving intramolecular cyclization. jxnutaolab.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed through the annulation of pyrrolo[2,1-c] oup.comnih.govbenzoxazine-1,2,4-triones with thioacetamide. beilstein-journals.org A formal [4+1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles has also been reported to produce spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

Decomposition and Stability Studies of 1H-2,3-Benzoxazine-1,4(3H)-diones

The stability of the benzoxazinone ring system is a critical factor in its synthesis and application. Studies have shown that certain derivatives can undergo spontaneous decomposition.

3-(1-Methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones have been observed to spontaneously decompose to give N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.orgresearchgate.net The rate of this decomposition is dependent on both temperature and the solvent used. nih.govacs.orgresearchgate.net Kinetic studies have revealed that some of these compounds decompose via zero-order kinetics under neutral conditions. nih.govacs.orgresearchgate.net For example, 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione gradually decomposes to the N-unsubstituted analog over several months when stored at room temperature. nih.gov Heating this compound at 130 °C initially yields the N-unsubstituted dione (B5365651), but continued heating leads to the formation of N-hydroxyphthalimide. nih.gov

Spontaneous Decomposition Processes of Benzoxazinone Derivatives

Certain derivatives of this compound exhibit spontaneous decomposition. For instance, 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones (a class of benzoxazinone derivatives) have been observed to break down into N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones. acs.orgnih.gov The rate of this decomposition is influenced by both temperature and the solvent used. acs.orgnih.gov

A notable example is the decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione (16a). A pure sample of this compound completely decomposed into the N-unsubstituted form (17a) over a period of three months when stored in a sealed vial at room temperature. nih.gov This indicates a spontaneous decomposition process at ambient conditions. nih.gov Similarly, a mixture of 6-methyl- and 7-methyl-3-alkenyl-1H-2,3-benzoxazine-1,4-diones underwent partial decomposition over two weeks at room temperature, resulting in a 33% conversion to the corresponding N-unsubstituted products. nih.gov

Heating accelerates this decomposition. When heated under a nitrogen atmosphere at 130°C for one hour, compound 16a primarily decomposed to 17a (98%) along with a small amount of N-hydroxyphthalimide (2%). nih.gov Continued heating for an additional two hours at the same temperature led to a near-complete conversion to N-hydroxyphthalimide (99%), with only a trace of 17a remaining (1%). nih.gov This suggests that the N-unsubstituted benzoxazinone is an intermediate in the thermal decomposition pathway to N-hydroxyphthalimide. nih.gov

The decomposition behavior is also observed in solution. A solution of 16a in a mixture of acetonitrile (B52724) and water (75:25) at room temperature showed minimal decomposition after one hour, but after 10 hours, 8% had converted to 17a. acs.org When this solution was heated to reflux, the decomposition was much faster, yielding 93% of 17a after one hour. acs.org

It's important to note that the stability of these N-alkenyl derivatives can be influenced by substituents on the benzene ring. For example, the presence of a strong electron-withdrawing nitro group can render the initially formed N-alkenyl products too unstable for isolation. acs.org

Table 1: Spontaneous Decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione (16a) at Room Temperature

| Compound | Storage Conditions | Duration | Decomposition Products |

| 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione (16a) | Sealed vial, room temperature | 3 months | N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-dione (17a) |

Table 2: Thermal Decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione (16a) under Nitrogen

| Temperature | Duration | Product(s) | Yield |

| 130°C | 1 hour | 17a | 98% |

| N-hydroxyphthalimide | 2% | ||

| 130°C | 3 hours total | 17a | 1% |

| N-hydroxyphthalimide | 99% |

Kinetic Investigations of Benzoxazinone Decomposition Pathways

Kinetic studies have provided further insight into the decomposition of this compound derivatives. The decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones has been shown to follow different kinetic orders depending on the reaction conditions. acs.orgnih.gov

Under neutral conditions, the decomposition of two such compounds was found to follow zero-order kinetics. acs.orgnih.gov This implies that the rate of decomposition is constant and independent of the concentration of the benzoxazinone derivative.

In contrast, studies on the decomposition of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a related benzoxazinone, in buffered aqueous solutions (pH 5 to 7.5) and at various temperatures (20 to 80°C) revealed that the kinetics were apparently first-order under all tested conditions. researchgate.netscispace.com This means the decomposition rate is directly proportional to the concentration of DIMBOA. The half-life of DIMBOA was found to be 5.3 hours at 28°C and pH 6.75. researchgate.netscispace.com The activation energies for this decomposition were nearly independent of pH, ranging from 24 to 28 kcal/mol. researchgate.netscispace.com

The decomposition of DIMBOA yields 6-methoxy-2-benzoxazolinone (MBOA), but this conversion is not quantitative, with yields ranging from 40% to 75% depending on temperature, pH, and the composition of the medium. researchgate.netscispace.com

Table 3: Kinetic Data for the Decomposition of Benzoxazinone Derivatives

| Compound | Conditions | Kinetic Order | Rate Constant/Half-life | Activation Energy (Ea) |

| 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones | Neutral | Zero-order | Not specified | Not specified |

| 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) | Aqueous buffer (pH 5-7.5), 20-80°C | First-order | t½ = 5.3 hours (at 28°C, pH 6.75) | 24-28 kcal/mol |

Oxidative Coupling Reactions in Benzoxazinone Synthesis and Modification

Oxidative coupling reactions represent a versatile strategy for the synthesis and functionalization of benzoxazinone scaffolds. acs.org These reactions involve the formation of a new bond between two nucleophilic centers, often with the direct activation of C-H or X-H (where X is a heteroatom) bonds, accompanied by the action of an oxidant. acs.org

Several methods have been developed for the synthesis of benzoxazinones utilizing oxidative coupling. For instance, an I2/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of isocyanides with amino-based bis-nucleophiles can produce 2-aminobenzoxazinones in moderate to excellent yields. researchgate.net Another approach involves the palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides to yield 2-aminobenzoxazinones. researchgate.net

Furthermore, oxidative coupling can be employed to modify existing benzoxazinone structures. A photoredox-catalyzed oxidative coupling of 4-alkyl-3,4-dihydroquinoxalin-2(1H)-ones (structurally related to benzoxazinones) with various nucleophiles has been demonstrated. researchgate.net Ruthenium(II)-catalyzed C-H activation has been used for the spiroannulation of benzoxazines with benzoquinones, providing a direct route to spiropyrans. bohrium.com Similarly, iridium(III) catalysts have been effective in the oxidative coupling of NH isoquinolones with 1,4-benzoquinone (B44022) to form spiro compounds. bohrium.com

A convenient C(sp3)–C(sp3) oxidative dehydrogenative coupling reaction of 1,4-benzoxazin-2-ones with malonate esters has also been developed under mild conditions to produce ester malonates in high yields. researchgate.net

The choice of oxidant is crucial in these reactions, with molecular dioxygen being an ideal, clean oxidant, although its use can be challenging due to its stability. acs.org

Table 4: Examples of Oxidative Coupling Reactions in Benzoxazinone Chemistry

| Reactants | Catalyst/Reagent | Product Type |

| Isocyanides, amino-based bis-nucleophiles | I2/TBHP | 2-Aminobenzoxazinones |

| Anthranilic acids, isocyanides | Palladium | 2-Aminobenzoxazinones |

| 4-Alkyl-3,4-dihydroquinoxalin-2(1H)-ones, nucleophiles | Photoredox catalyst (e.g., Ru(bpy)3Cl2) | Functionalized quinoxalinones |

| 3-Aryl-2H-benzoxazin-2-ones, benzoquinones | Ru(II) | Spiropyrans |

| NH Isoquinolones, 1,4-benzoquinone | Ir(III) | Spiro compounds |

| 1,4-Benzoxazin-2-ones, malonate esters | [omim]FeCl4 | Ester malonates |

Mechanistic Investigations of 1h 2,3 Benzoxazin 1 One Reactions

Elucidation of Reaction Mechanisms in Cyclization and Transformation Processes (e.g., via Spectroscopic Analysis)

The formation and subsequent transformation of the 1H-2,3-benzoxazin-1-one ring system have been investigated through detailed mechanistic studies. Spectroscopic methods are invaluable in identifying intermediates and final products, thereby clarifying the reaction pathways.

A key synthetic route involves the reaction of phthaloyl chlorides with acetone (B3395972) oxime, which yields 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.orgacs.org The structures of these products are confirmed using spectroscopic techniques such as ¹H NMR and IR spectroscopy. nih.gov For instance, the ¹H NMR spectrum of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione shows characteristic signals for the vinyl hydrogens and the methyl group, while its IR spectrum displays absorptions for the carbonyl groups. nih.gov

These 3-alkenyl substituted derivatives can undergo spontaneous decomposition to the corresponding N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.org The rate of this transformation is dependent on factors like temperature and the solvent used. nih.govacs.org Kinetic studies have shown that this decomposition can follow zero-order kinetics under neutral conditions. nih.govacs.org The decomposition of 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione, when heated, yields the N-unsubstituted product and 2-propen-2-yl isocyanate. acs.org

The reaction of substituted phthaloyl chlorides with acetone oxime provides further mechanistic insights. The use of 4-methylphthaloyl chloride results in a mixture of 6-methyl- and 7-methyl-3-alkenyl-1H-2,3-benzoxazine-1,4-diones, as evidenced by ¹H NMR spectroscopy which showed distinct signals for the two isomers. acs.org Similarly, 4-methoxyphthaloyl chloride produces a nearly equimolar mixture of the corresponding 6- and 7-methoxy isomers. acs.org However, attempts to form a cyclic product using butanedioyl chloride were unsuccessful, instead yielding the acyclic bis-dimethylketoximyl butanedioate, suggesting that the rigid structure of phthaloyl chloride is crucial for the cyclization to occur. nih.govacs.org

Role of Catalysts in this compound Ring System Transformations

Catalysts play a pivotal role in mediating the transformations of benzoxazinone (B8607429) ring systems, often enabling reactions under milder conditions and with greater efficiency. Both Lewis acids and transition metals are employed to facilitate these processes. rsc.orgresearchgate.netibchem.comsolubilityofthings.com

Lewis acids, defined as electron-pair acceptors, can activate substrates by coordinating to lone pairs on heteroatoms like oxygen or nitrogen. ibchem.comsolubilityofthings.commdpi.com In the context of benzoxazine (B1645224) chemistry, Lewis acids such as PCl₅, POCl₃, TiCl₄, AlCl₃, and FeCl₃ have been shown to be effective catalysts, particularly for the ring-opening polymerization of the related 1,3-benzoxazine isomers. mdpi.com These catalysts can generate cationic species on the oxazine (B8389632) ring, which drastically reduces the energy required for ring cleavage. mdpi.com For instance, tris(pentafluorophenyl)borane, a potent Lewis acid, has been used to lower the ring-opening polymerization temperature of 1,3-benzoxazines by as much as 98 °C. mdpi.com Similarly, FeCl₃ has been used as a Lewis acid catalyst in nucleophilic substitutions involving benzylic alcohols. researchgate.net

Transition metals are also widely used, often in combination with Lewis acids, to catalyze a variety of organic transformations. rsc.orgresearchgate.net In the synthesis of the isomeric benzo[d] Current time information in Bangalore, IN.acs.orgoxazin-4-ones, a CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids has been reported to proceed under mild conditions. mdpi.com Mechanistic controls suggest that the key step is the formation of an amide from the anthranilic acid. mdpi.com Another example is the Ag₂CO₃/TFA tandem catalyst system used for the intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazoles to form a fused 1H-benzo mdpi.comresearchgate.netimidazo[1,2-c] Current time information in Bangalore, IN.acs.orgoxazin-1-one system. mdpi.comresearchgate.net This reaction proceeds exclusively via a 6-endo-dig cyclization, a selectivity rationalized by computational studies. researchgate.net

Intramolecular Process Mechanisms in Benzoxazine Chemistry (e.g., Ring-Opening Polymerization Mechanisms)

Intramolecular processes are fundamental to the chemistry of benzoxazines, with ring-opening polymerization (ROP) being the most extensively studied example, particularly for 1,3-benzoxazine isomers. The polymerization of benzoxazines typically proceeds through a cationic ring-opening pathway. mdpi.comkpi.ua The distorted semi-chair conformation of the oxazine ring results in ring strain, making it susceptible to opening under thermal or catalytic conditions. kpi.uauab.cat

The generally accepted mechanism for thermally induced ROP involves the cleavage of the O-CH₂-N bond at high temperatures (often above 220 °C), which generates intermediate zwitterionic species containing an iminium cation and a phenoxide. mdpi.comresearchgate.net This is followed by an electrophilic substitution reaction where the charged methylene (B1212753) group attacks the ortho position of the phenolic ring of another benzoxazine molecule. uab.cat

Two primary mechanistic pathways are proposed based on the initial site of cation formation:

Oxygen Protonation Pathway : Cation formation on the oxygen atom of the oxazine ring leads directly to the formation of polybenzoxazine with a phenolic structure through ring-opening and subsequent Friedel-Crafts reactions. mdpi.comresearchgate.net Mass spectrometry studies suggest this pathway, yielding a phenoxy product, is favored in the initial stages of the reaction. nih.gov

Nitrogen Protonation Pathway : If the cation forms on the nitrogen atom, the ring-opening is followed by etherification, which produces an -OH blocked polybenzoxazine. mdpi.com This structure can then rearrange at higher temperatures to form the more stable phenolic polybenzoxazine. mdpi.com

Intramolecular hydrogen bonding can also play a pivotal role in the polymerization mechanism. acs.org For certain functionalized benzoxazines, such as those with an ortho-amide group, intramolecular hydrogen bonding can act as an internal trigger, stimulating the ROP of the oxazine ring at significantly lower temperatures without the need for an external catalyst. mdpi.com Computational and experimental efforts have provided molecular-level insights into how these noncovalent interactions influence polymerization mechanisms. acs.org

Tautomeric Equilibria in Benzoxazinone Derivatives (e.g., Lactam-Lactim Equilibrium)

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a significant phenomenon in heterocyclic chemistry, including benzoxazinone derivatives. The most relevant form for this class is the lactam-lactim tautomerism, which involves the migration of a proton between a nitrogen and an oxygen atom.

The lactam form contains a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form features a hydroxyl group (O-H) and an imine (C=N) bond. Evidence for this equilibrium can be found through spectroscopic analysis. In a study on a quinazolone derivative synthesized from a benzoxazinone precursor, the infrared (IR) spectrum revealed characteristic stretching frequencies for both –OH and –NH groups, indicating that the compound exists in a lactam-lactim tautomeric equilibrium. oup.com

The position of this equilibrium can be influenced by factors such as substituent effects and the solvent environment. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the tautomeric equilibria in related systems. researchgate.netorientjchem.orgnih.govnih.gov For example, in a study of substituted benzoxazinone derivatives, a combination of DFT calculations and spectroscopic analysis showed that substituent position could favor either the keto (lactam) or enol (lactim) form. researchgate.net In other heterocyclic systems like pyridones, 2D IR spectroscopy has been used to unambiguously identify and quantify the populations of lactam and lactim tautomers in aqueous solution, demonstrating that the equilibrium constant is temperature-dependent. nih.govnih.govamazonaws.com Such advanced spectroscopic techniques provide a powerful platform for characterizing these dynamic equilibria under various conditions. nih.gov

Computational Chemistry and Theoretical Analysis of 1h 2,3 Benzoxazin 1 One

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. uni-muenchen.demdpi.comnih.gov It is frequently employed to elucidate reaction mechanisms, determine the energetics of different pathways, and predict the stability of intermediates and transition states.

In the context of 1H-2,3-benzoxazin-1-one, DFT studies can be applied to understand its formation and subsequent reactions. For instance, the synthesis of 2,3-benzoxazin-1(2H)-one derivatives can be achieved through the reaction of 2-aroylbenzoic acid with hydroxylamine (B1172632). ekb.eg DFT calculations can model this condensation reaction, providing insights into the reaction pathway and the stability of the resulting oxime intermediates. ekb.eg

Furthermore, DFT is instrumental in studying complex multi-step organic reactions involving benzoxazine-related structures. osti.gov It can help in mapping out potential energy surfaces for various reaction pathways, such as cycloadditions, rearrangements, and ring-opening or closing reactions. pku.edu.cn For example, in the study of cycloaddition reactions, DFT can predict whether a reaction will proceed through a concerted or a stepwise mechanism by calculating the energies of the corresponding transition states and intermediates. pku.edu.cn However, it is crucial to select the appropriate functional and basis set to ensure the accuracy of the predictions, as different functionals can sometimes yield significantly different results for complex reaction mechanisms. osti.gov

A study on the reaction of 2-formylbenzoic acid with hydroxylamine, a key step in forming related benzoxazine (B1645224) structures, utilized DFT to analyze the reaction energetics. These theoretical calculations help in understanding the feasibility and spontaneity of such reactions.

Table 1: Representative DFT Functionals and Their Applications

| DFT Functional | Description | Typical Application |

| B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. uni-muenchen.de | Widely used for a broad range of applications, including geometry optimization and frequency calculations of organic molecules. scispace.comresearchgate.net |

| M06-2X | A high-nonlocality functional with a good performance for thermochemistry and non-covalent interactions. osti.gov | Often used for studying reaction mechanisms and barrier heights. osti.gov |

| ωB97X-D | A long-range corrected hybrid functional with dispersion correction. osti.gov | Suitable for studying systems where long-range interactions are important, such as in molecular complexes and reaction pathways. osti.gov |

| PBE0 | A hybrid functional that mixes 25% of exact exchange with 75% of PBE exchange. uni-muenchen.de | Good for predicting electronic properties and reaction energies. uni-muenchen.de |

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ossila.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For this compound and its derivatives, molecular orbital analysis can reveal important electronic characteristics. For example, in a study of 5,6,7,8-tetrachloro-2,3-benzoxazin-1(2H)-one derivatives, DFT calculations showed that these compounds generally have low-lying HOMO levels, which contributes to their good thermal stability. ekb.eg The distribution of HOMO and LUMO densities can also indicate the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

The electronic properties of benzoxazinone (B8607429) derivatives can be tuned by introducing different substituents. For instance, electron-withdrawing groups can lower both HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and spectral properties. acs.org

Table 2: Key Electronic Properties Derived from HOMO/LUMO Analysis

| Property | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. ossila.com | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. ossila.com | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. ossila.com | Relates to the chemical reactivity, kinetic stability, and the lowest energy electronic excitation possible. ossila.comresearchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. researchgate.net | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | Resistance to deformation or change in electron configuration. researchgate.net | A large HOMO-LUMO gap implies high hardness and low reactivity. scirp.org |

| Chemical Softness (S) | The reciprocal of chemical hardness. researchgate.net | A small HOMO-LUMO gap implies high softness and high reactivity. scirp.org |

Theoretical Predictions of Reactivity and Stability

Theoretical calculations are invaluable for predicting the reactivity and stability of molecules like this compound. By analyzing various molecular descriptors obtained from computational studies, a comprehensive understanding of the molecule's chemical behavior can be achieved.

The stability of benzoxazine derivatives can be influenced by factors such as intramolecular hydrogen bonding and the nature of substituents. acs.org For instance, the stability of tautomeric forms in 1,3-O,N-heterocyclic systems has been studied using PM3 charge densities and isodesmic reactions, revealing that electron-donating substituents can stabilize both ring and chain forms. acs.org

Kinetic studies on the decomposition of related 1H-2,3-benzoxazine-1,4(3H)-diones have shown that their stability is dependent on conditions such as pH, with decomposition being more rapid in alkaline and acidic conditions compared to neutral conditions. acs.org Theoretical models can complement such experimental findings by providing insights into the decomposition pathways and the factors influencing the stability of the benzoxazine ring. acs.org Studies on benzoxazine-based phenolic resins have also explored their chemical stability in various environments. researchgate.net

Reactivity indices, such as Fukui functions and molecular electrostatic potential (MEP) maps, derived from DFT calculations, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net This information is crucial for predicting the regioselectivity of chemical reactions involving the this compound scaffold.

In Silico Modeling of Molecular Interactions (e.g., Docking Studies for Binding Site Analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq This method is widely used in drug discovery to understand the interactions between a ligand and its target protein at the atomic level. researchgate.net

For derivatives of benzoxazinones, molecular docking studies have been instrumental in evaluating their potential as therapeutic agents. For example, docking studies have been performed to investigate the binding of 1,4-benzoxazin-3-one derivatives to various biological targets, including enzymes and receptors. researchgate.netnih.govfrontiersin.org These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity and selectivity. bohrium.com

In a study of novel 2,3-substituted ekb.egbenzooxazin-4-one derivatives, molecular docking was used to rationalize the observed antimicrobial activities by identifying key interactions with the active sites of target enzymes like dihydrofolate reductase. rdd.edu.iq Similarly, docking studies on 1,4-benzoxazin-3-one derivatives have been used to predict their anti-inflammatory and antioxidant activities. frontiersin.orgnih.gov These in silico analyses help in the rational design of more potent and selective inhibitors. nih.gov

Table 3: Example of Molecular Docking Application

| Compound Class | Target Protein | Key Findings from Docking | Reference |

| 2,3-Substituted ekb.egbenzooxazin-4-one derivatives | Dihydrofolate reductase | Identification of key binding interactions rationalizing antimicrobial activity. | rdd.edu.iq |

| 1,4-Benzoxazin-3-one derivatives | Cyclooxygenase-2 (COX-2) | Prediction of binding modes similar to known inhibitors, suggesting anti-inflammatory potential. | nih.gov |

| 1,4-Benzoxazin-3-one derivatives | α-amylase and α-glucosidase | Revealed significant antidiabetic potential with high binding affinities. | researchgate.net |

| 1,4-Benzoxazin-3-one urea (B33335) analogs | TRPV1 | Identified critical π-π interactions and hydrogen bonding for antagonist activity. | bohrium.com |

Atomistic Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing their conformational changes and interactions with the surrounding environment. nih.govmdpi.com This technique is particularly useful for studying the flexibility of molecules and the stability of ligand-protein complexes. nih.gov

For benzoxazinone derivatives, MD simulations can be used to explore their conformational landscape and to assess the stability of their binding poses obtained from docking studies. researchgate.net By simulating the system under conditions that mimic a biological environment, MD can provide a more realistic picture of the molecular interactions. nih.gov

For instance, MD simulations of 1,4-benzoxazin-3-one derivatives complexed with target proteins have been used to evaluate the stability of the complex by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can help in understanding the dynamic nature of the binding pocket. nih.gov The conformational analysis of molecules in different solvents can also be performed using MD simulations to understand their behavior in various environments. chemrxiv.org

Table 4: Common Parameters Analyzed in MD Simulations

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. researchgate.net | Indicates the stability of the protein or ligand conformation over the simulation time. A stable RMSD suggests that the system has reached equilibrium. researchgate.netnih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. researchgate.net | Highlights the flexible regions of the protein or ligand. researchgate.net |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule. researchgate.net | Provides insights into the overall shape and folding of the molecule during the simulation. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed between the ligand and the protein. researchgate.net | Crucial for the stability of the ligand-protein complex. |

Structural Diversity and Chemical Modification of 1h 2,3 Benzoxazin 1 One Derivatives

Synthesis of Substituted 1H-2,3-Benzoxazin-1-one Derivatives

The synthesis of substituted this compound derivatives has been accomplished through several strategic approaches, allowing for the introduction of functional groups at various positions of the heterocyclic ring system.

A key precursor for some of these transformations is the isomeric 1H-2,3-benzoxazine-4(3H)-one. For instance, the synthesis of 4-substituted 1H-2,3-benzoxazines can be achieved by reacting 1H-2,3-benzoxazine-4(3H)-one with phosphorus pentachloride (PCl₅) to yield 4-chloro-1H-2,3-benzoxazine. researchgate.net This chlorinated intermediate serves as a versatile building block for further substitutions; its reaction with sodium methylthiolate (MeSNa) or potassium cyanide (KCN) affords the corresponding 4-methylthio and 4-carbamoyl derivatives, respectively. researchgate.net

Other synthetic methodologies directly construct the substituted ring system. An intramolecular coupling reaction of benzylic O-hydroxamates and aldehydes has been investigated to produce a variety of 4-substituted 1H-2,3-benzoxazine rings in good to excellent yields. researchgate.net This reaction proceeds via the intramolecular C-C bond formation between the aryl ring and an N-acyl- or N-sulfonyl-oxoiminium ion intermediate. researchgate.net Another effective method involves an acid-catalyzed intramolecular Mitsunobu reaction of 2-(hydroxyiminomethyl)benzyl alcohols, which cyclodehydrate to form the 1H-2,3-benzoxazine skeleton. researchgate.net

A notable synthesis of a 4-phenyl-1H-2,3-benzoxazine, which lacks a substituent at the N-1 position, was achieved in four steps starting from N,N-dimethylbenzylamine and benzonitrile. researchgate.net The crucial final step involves the cyclization of a lithiated methiodide oxime salt. researchgate.net

While not strictly 1H-2,3-benzoxazin-1-ones, the closely related dione (B5365651) derivatives, 1H-2,3-benzoxazine-1,4(3H)-diones, have also been synthesized. The reaction of phthaloyl chlorides with acetone (B3395972) oxime in the presence of triethylamine (B128534) yields 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. nih.govacs.org

| Derivative Type | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4-Chloro-1H-2,3-benzoxazine | 1H-2,3-benzoxazine-4(3H)-one | PCl₅ | researchgate.net |

| 4-Substituted 1H-2,3-benzoxazines | Benzylic O-hydroxamates, Aldehydes | Intramolecular C-C bond formation | researchgate.net |

| 1H-2,3-Benzoxazines | 2-(Hydroxyiminomethyl)benzyl alcohols | Acid-catalyzed intramolecular Mitsunobu reaction | researchgate.net |

| 3-Alkenyl-1H-2,3-benzoxazine-1,4(3H)-diones | Phthaloyl chlorides, Acetone oxime | Triethylamine | nih.govacs.org |

Fusion Strategies for Polycyclic this compound Systems

The construction of polycyclic systems where additional rings are fused to the this compound core is a less documented area of research compared to its isomers, such as the 1,3- and 3,1-benzoxazinones. researchgate.net However, the strategies employed for these related isomers can illuminate potential pathways for creating fused 2,3-benzoxazinone derivatives. These methods often involve intramolecular cyclizations or intermolecular cycloaddition reactions.

For example, fused pyrrolo/pyrido benzoxazinone (B8607429) structures of the 1,3-isomer have been accessed via a copper-catalyzed regioselective approach. mdpi.com Another powerful technique is the [4+2] cycloaddition (Diels-Alder reaction). The synthesis of tetracyclic coumarins has been achieved through a decarboxylative asymmetric [4+2] cycloaddition involving vinyl benzoxazinones (specifically, the 3,1-isomer) as the diene component. cjcatal.com This highlights how the benzoxazinone ring can participate in cycloaddition reactions to build complex, multi-ring systems. cjcatal.com

Furthermore, silver-catalyzed cascade reactions represent another promising strategy. A one-pot domino synthesis mediated by silver(I) has been used to create fused tetracyclic isoquinoline (B145761) architectures from related oxazine (B8389632) precursors. mdpi.com Specifically for fused 1,3-oxazinones, the synthesis of 1H-benzo researchgate.netcjcatal.comimidazo[1,2-c] mdpi.comontosight.aioxazin-1-one derivatives was achieved using a silver carbonate/trifluoroacetic acid-catalyzed 6-endo-dig cyclization of functionalized alkynes. nih.gov These examples suggest that transition-metal-catalyzed cyclizations and cycloadditions are potent strategies that could potentially be adapted for the synthesis of polycyclic this compound systems.

| Fusion Strategy | Benzoxazinone Isomer | Resulting System | Reference |

|---|---|---|---|

| Copper-catalyzed regioselective cyclization | 1,3-Benzoxazinone | Fused Pyrrolo/Pyrido Benzoxazinones | mdpi.com |

| Decarboxylative Asymmetric [4+2] Cycloaddition | 3,1-Benzoxazinone | Tetracyclic Coumarins | cjcatal.com |

| Silver(I)-catalyzed Cascade Cyclization | 1,3-Oxazine Precursor | Fused Tetracyclic Isoquinolines | mdpi.com |

| Ag₂CO₃/TFA-catalyzed 6-endo-dig Cyclization | 1,3-Benzoxazinone | Benzoimidazo-fused Benzoxazinones | nih.gov |

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound scaffold are significantly influenced by the nature and position of its substituents. Both steric and electronic effects play a crucial role in dictating the molecule's properties.

Direct evidence of steric influence is seen in the stability of 1H-2,3-benzoxazine-1,4(3H)-dione derivatives. nih.gov The stability of these compounds was found to be related to the steric bulk of substituents at the 4-position of the ring. nih.gov

Electronic effects of substituents on the aromatic ring also greatly modulate the stability and reactivity of benzoxazinoids. semanticscholar.org For instance, the antifungal activity of certain benzoxazinoid analogs was found to increase with the polarization of the N-H bond. semanticscholar.org This polarization is promoted by both electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) at position 6. semanticscholar.org The stability is also context-dependent; the high pH found in the gut of some herbivores can affect benzoxazinone stability, suggesting that derivatives must possess a balance between reactivity and persistence to be effective. semanticscholar.org

Studies on the isomeric 4H-3,1-benzoxazin-4-ones provide further insight into electronic effects. A comprehensive analysis showed that electronic factors are the primary determinants of the reactivity of this isomer in alkaline hydrolysis. researchgate.net For these compounds, electron-withdrawing groups at the R2 position enhance their potency as enzyme inhibitors, whereas strongly electron-donating groups at the C7 position stabilize the oxazinone ring against nucleophilic attack. researchgate.net This dichotomy illustrates the nuanced control that substituents exert over the molecule's properties, where a group that enhances one desired property (e.g., reactivity with an enzyme) may compromise another (e.g., chemical stability). researchgate.net

| Compound Class | Substituent Position/Type | Observed Effect | Reference |

|---|---|---|---|

| 1H-2,3-Benzoxazine-1,4(3H)-diones | Steric bulk at position 4 | Affects compound stability | nih.gov |

| Benzoxazinoid Analogs | Electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -NO₂) at position 6 | Increases antifungal activity by polarizing the N-H bond | semanticscholar.org |

| 4H-3,1-Benzoxazin-4-ones (Isomer) | Electron-withdrawing at R2 | Enhances inhibitory potency | researchgate.net |

| 4H-3,1-Benzoxazin-4-ones (Isomer) | Strongly electron-donating at C7 | Stabilizes the ring against nucleophilic attack | researchgate.net |

Applications of 1h 2,3 Benzoxazin 1 One in Advanced Organic Synthesis and Chemical Research

1H-2,3-Benzoxazin-1-one as a Core Scaffold and Synthon in Heterocyclic Synthesis

This compound serves as a valuable building block, or synthon, for the creation of more complex heterocyclic compounds. Its inherent ring system provides a foundational structure that can be chemically modified to produce a wide array of derivatives. This is particularly significant in the synthesis of nitrogen-containing heterocycles, which are of great interest in medicinal chemistry. scispace.comgrafiati.com

The benzoxazine (B1645224) structure is a key component in various biologically active molecules. scispace.comresearchgate.net For instance, derivatives of 1,3-benzoxazine have shown a broad spectrum of activities, including antimicrobial and antifungal properties. ikm.org.mynih.gov The synthesis of these derivatives often involves the strategic use of the benzoxazine core, which can be achieved through methods like the aza-acetalization of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols. nih.gov

The versatility of the benzoxazine scaffold is further highlighted by its use in the construction of fused heterocyclic systems. For example, 7H-indolo[1,2-c] ontosight.aitandfonline.com-, 5H-imidazolo[1,2-C] ontosight.aitandfonline.com-, and 7H-benzimidazolo[1,2-c] ontosight.aitandfonline.com-benzoxazines have been synthesized, demonstrating the adaptability of the benzoxazine framework. grafiati.com

Precursors for the Construction of Diverse Organic Molecules

The reactivity of this compound and its derivatives makes them excellent precursors for a variety of organic molecules. The benzoxazine ring can undergo ring-opening reactions, allowing for the introduction of new functional groups and the formation of different molecular skeletons. researchgate.net

One notable application is in the synthesis of quinazolinone derivatives. For example, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one has been used as a starting material to produce a range of quinazolinone compounds through reactions with various reagents. tandfonline.com Similarly, palladium-catalyzed carbonylative cyclization of N-(o-bromoaryl)amides using paraformaldehyde as a carbon monoxide source provides a route to substituted benzoxazinones. acs.org

The following table summarizes the transformation of this compound derivatives into other important organic molecules:

| Starting Material (Benzoxazine Derivative) | Reagent(s) | Product(s) | Reference |

| 6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-one | Diethylmalonate, Sodium azide, Phosphorus pentasulfide | Quinazolinone derivatives | tandfonline.com |

| N-(o-bromoaryl)amides | Paraformaldehyde, Palladium catalyst | Substituted benzoxazinones | acs.org |

| Salicylamide and Cyclohexanone | Dihydrobenzoxazone | acs.org |

Exploration of Chemical Interactions for Target Identification and Mechanism Elucidation (e.g., in Agri-chemical Research)

In the realm of agrochemical research, derivatives of 1H-2,3-benzoxazine have been synthesized and evaluated for their herbicidal activity. researchgate.net A study on a series of 1H-2,3-benzoxazine derivatives revealed that their effectiveness as herbicides against certain weeds was dependent on the specific substitutions on the benzoxazine ring. researchgate.net For example, compounds with a 3-chloro-4-fluorophenyl or a 3-bromo-4-fluorophenyl group at the 4-position of the benzoxazine ring demonstrated strong pre-emergence herbicidal activity against weeds like Echinochloa crus-galli and Digitaria ciliaris, while showing selectivity for crops such as soybean. researchgate.net The weeds treated with these compounds exhibited a distinct bleaching symptom, providing a clue to the potential mode of action. researchgate.net

This research highlights how the systematic modification of the this compound scaffold can be used to probe chemical interactions with biological targets. By observing the structure-activity relationships, researchers can gain insights into the molecular requirements for a desired biological effect, which is a crucial step in the identification of new target sites and the elucidation of the underlying mechanisms of action for new agrochemicals.

Furthermore, the development of synthetic methods for 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety has led to compounds with notable antifungal activities against various plant pathogens. frontiersin.org The antifungal efficacy of these compounds was found to be influenced by the substituents on the benzoxazin-3-one (B8392483) skeleton. frontiersin.org This underscores the importance of the benzoxazine core in designing new molecules for crop protection.

The following table presents data on the herbicidal activity of selected 1H-2,3-benzoxazine derivatives:

| Compound | Application Rate (kg a.i./ha) | Target Weeds | Crop Selectivity | Observed Symptom | Reference |

| 4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine | 1.0 | Echinochloa crus-galli, Digitaria ciliaris | Soybean | Strong bleaching | researchgate.net |

| 4-(3-bromo-4-fluorophenyl)-6-fluoro-1H-2,3-benzoxazine | 1.0 | Echinochloa crus-galli, Digitaria ciliaris | Soybean | Strong bleaching | researchgate.net |

Q & A

Q. What are the common synthetic routes for 1H-2,3-Benzoxazin-1-one and its derivatives in academic research?

- Methodological Answer: The synthesis of benzoxazinone derivatives often involves cyclization reactions or electrochemical rearrangements. For example, 3,1-benzoxazin-2-ones can be synthesized electrochemically from 3-hydroxyoxindoles using a platinum electrode in an undivided cell with a constant current (e.g., 10 mA/cm²) and a supporting electrolyte like LiClO₄ in acetonitrile . Alternative routes include condensation of o-aminophenols with carbonyl compounds or catalytic ring-closing reactions. A review of synthetic methods highlights the use of tetrazolo-benzoxazines and bis-tetrazoloquinoxalines as intermediates for bioactive derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazinone core, particularly the oxazinone ring protons and carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹). For example, the structure of 8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one (C₉H₅BrN₂O₃) was confirmed using SMILES and InChi identifiers, with additional validation via X-ray crystallography in some cases .

Q. What are the typical purification methods for benzoxazinone compounds post-synthesis?

- Methodological Answer: Recrystallization from ethanol or dichloromethane-hexane mixtures is commonly employed. Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) resolves impurities. For polar derivatives, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>95%). Thermal stability during purification should be monitored via differential scanning calorimetry (DSC) to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardize assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds.

- Structural-activity relationship (SAR) studies: Compare activities of analogs like 3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one (lacks oxygen) and 5-amino-3-benzyl derivatives to isolate functional group contributions .

- Meta-analysis: Apply statistical tools (e.g., PCA) to identify outliers in datasets .

Q. What are the key considerations in designing electrochemical synthesis protocols for 3,1-benzoxazin-2-ones?

- Methodological Answer:

- Electrode material: Platinum electrodes minimize side reactions compared to graphite.

- Solvent and electrolyte: Use anhydrous acetonitrile with LiClO₄ (0.1 M) to stabilize intermediates.

- Current density: Optimize between 5–15 mA/cm² to balance reaction rate and byproduct formation.

- Workup: Quench reactions with aqueous NH₄Cl and extract with ethyl acetate to isolate products .

Q. How do structural modifications at specific positions of the benzoxazinone core influence reactivity and bioactivity?

- Methodological Answer:

- Position 3: Substitution with electron-withdrawing groups (e.g., Br) enhances electrophilic reactivity, enabling nucleophilic aromatic substitution.

- Position 1: Methylation (e.g., 1-methyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one) increases lipophilicity, improving blood-brain barrier penetration in CNS studies .

- Ring fusion: Derivatives like naphtho[1,2-e][1,3]oxazin-3(4H)-one exhibit altered π-stacking interactions, impacting DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.